DPP4 Inhibitory Potency: Sub-Nanomolar Activity vs. Sitagliptin and Coumarin-Based Comparators
This compound inhibits human DPP4 with an IC50 of 1.10 nM in human plasma using the glycyl-L-proline 4-methylcoumaryl-7-amide fluorogenic substrate assay [1]. By comparison, the clinically approved DPP4 inhibitor sitagliptin exhibits an IC50 of 18 nM (0.018 µM) under comparable enzyme assay conditions , making this compound approximately 16-fold more potent in vitro. A representative coumarin-based sulfonamide DPP4 inhibitor (compound 6i) shows an IC50 of 10,980 nM (10.98 µM) in the equivalent DPP4 enzyme assay—approximately 9,980-fold weaker [2]. The structurally related analog CHEMBL1819092, where the coumarin core is replaced by a pyrrolopyrimidinedione scaffold, displays an IC50 of 1,000 nM against DPP4 in human plasma, a 909-fold loss in potency [3].
| Evidence Dimension | DPP4 inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 1.10 nM (human plasma, fluorogenic Gly-Pro-AMC substrate) |
| Comparator Or Baseline | Sitagliptin: IC50 = 18 nM (recombinant DPP4, Gly-Pro-AMC); Coumarin sulfonamide 6i: IC50 = 10,980 nM (DPP4 enzyme assay); CHEMBL1819092: IC50 = 1,000 nM (human plasma, Gly-Pro-AMC) |
| Quantified Difference | ~16-fold more potent than sitagliptin; ~9,980-fold more potent than 6i; 909-fold more potent than CHEMBL1819092 |
| Conditions | DPP4 inhibition in human plasma or recombinant enzyme, fluorogenic assay using Gly-Pro-AMC substrate; ChEMBL-curated data from Dainippon Sumitomo Pharma |
Why This Matters
The 1.10 nM IC50 places this compound in the single-digit nanomolar range for DPP4, a potency level that enables use as a high-sensitivity probe in biochemical and cellular DPP4 assays where weaker inhibitors fail to achieve full target engagement at low concentrations.
- [1] BindingDB BDBM50351402; CHEMBL1819090. Affinity Data: IC50 1.10 nM (DPP4, human plasma). Assay: Inhibition of DPP4 assessed as formation of 7-amino-4-methylcoumarin from glycyl-L-proline 4-methylcoumaryl-7-amide by fluorescence. View Source
- [2] Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors. CORE. Compound 6i IC50 = 10.98 µM; Sitagliptin IC50 = 0.018 µM. View Source
- [3] BindingDB BDBM50351400; CHEMBL1819092. Affinity Data: IC50 1,000 nM (DPP4, human plasma). Dainippon Sumitomo Pharma, curated by ChEMBL. View Source
